molecular formula C11H13ClN2O5 B2613273 3-(2-amino-3-carboxypropanamido)benzoicacidhydrochloride CAS No. 2460754-31-6

3-(2-amino-3-carboxypropanamido)benzoicacidhydrochloride

Cat. No.: B2613273
CAS No.: 2460754-31-6
M. Wt: 288.68
InChI Key: ZAXJIKCPXSNBJP-UHFFFAOYSA-N
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Description

3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a benzoic acid moiety. This compound is often used in research due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoic acid derivatives and amino acids.

    Amidation Reaction: The first step involves the amidation of benzoic acid with an amino acid derivative, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-amino-3-carboxypropanamido)benzoic acid: The free base form without the hydrochloride salt.

    2-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride: A positional isomer with a different arrangement of functional groups.

Uniqueness

3-(2-amino-3-carboxypropanamido)benzoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(2-amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5.ClH/c12-8(5-9(14)15)10(16)13-7-3-1-2-6(4-7)11(17)18;/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXJIKCPXSNBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(CC(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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